2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine
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Overview
Description
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine is a complex organic compound that features a unique combination of triazine, morpholine, and cycloheptathieno-pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with morpholine under controlled conditions to form 4-amino-6-morpholino-1,3,5-triazine.
Cyclization: The triazine derivative is then subjected to cyclization with a suitable precursor to form the cycloheptathieno-pyridine structure.
Final assembly: The final step involves the coupling of the triazine and cycloheptathieno-pyridine moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine
- 4-amino-6-morpholino-1,3,5-triazine
- Cycloheptathieno-pyridine derivatives
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H23N7OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-6-amine |
InChI |
InChI=1S/C19H23N7OS/c20-14-12-10-11-4-2-1-3-5-13(11)22-17(12)28-15(14)16-23-18(21)25-19(24-16)26-6-8-27-9-7-26/h10H,1-9,20H2,(H2,21,23,24,25) |
InChI Key |
FULHTMYXGGTTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C4=NC(=NC(=N4)N5CCOCC5)N |
Origin of Product |
United States |
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